

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromodibenzofuran**

Cat. No.: **B3021804**

[Get Quote](#)

In the landscape of fine chemical synthesis, certain molecules stand out not as final products, but as critical, versatile intermediates that unlock pathways to complex and high-value compounds. **1-Bromodibenzofuran** is a preeminent example of such a building block. Characterized by a rigid, planar dibenzofuran core with a strategically placed bromine substituent, this compound has garnered significant attention in both materials science and pharmaceutical development.^{[1][2]} The dibenzofuran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds.^{[3][4]} The addition of a bromine atom at the 1-position provides a reactive handle for a host of chemical transformations, most notably cross-coupling reactions, making it an invaluable precursor for creating tailored molecular architectures.^[5]

This guide, intended for researchers and development professionals, provides a comprehensive overview of **1-Bromodibenzofuran**, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its fundamental properties, established synthetic routes, and its pivotal role in the creation of next-generation organic electronics and potential therapeutic agents.

Part 1: Core Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are the foundation of all subsequent research and development. Errors in nomenclature or a misunderstanding of solubility and stability can compromise experimental outcomes.

Nomenclature and Chemical Identifiers

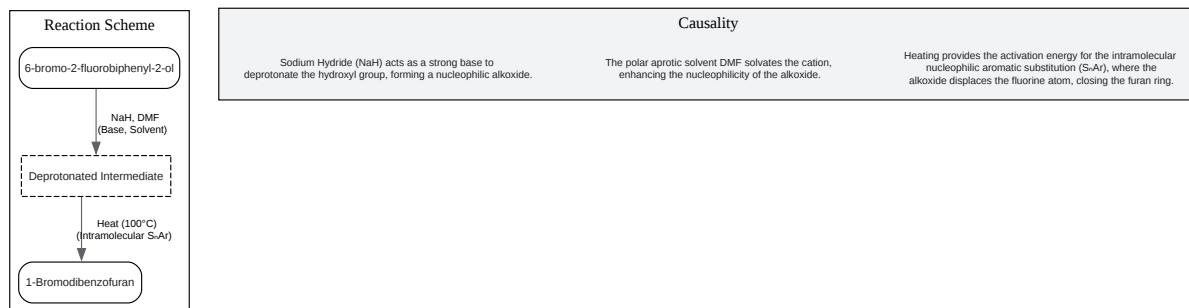
The formal IUPAC name for this compound is **1-bromodibenzofuran**.^[6] However, a variety of synonyms and trade names are used in literature and commercial listings, which can be a source of confusion. The most common of these is 1-bromodibenzo[b,d]furan.^{[1][6]} A consolidated list of key identifiers is presented below to ensure unambiguous identification.

Identifier Type	Value	Source
IUPAC Name	1-bromodibenzofuran	PubChem ^[6]
Common Synonym	1-bromodibenzo[b,d]furan	ChemicalBook ^[7]
Abbreviation	1-BDPF	ChemicalBook ^[7]
CAS Number	50548-45-3	PubChem ^[6]
Molecular Formula	C ₁₂ H ₇ BrO	PubChem ^[6]
SMILES	C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br	PubChem ^[6]
InChIKey	WUYYVOWEBMOELQ-UHFFFAOYSA-N	PubChem ^[6]

Physicochemical Properties

The physical properties of **1-Bromodibenzofuran** dictate its handling, storage, and reaction conditions. As a white to off-white crystalline powder at standard temperature and pressure, it is relatively easy to handle and weigh.^[2] Its melting point of 67°C is a key indicator of its solid state and purity.^{[1][7]}

Property	Value	Notes
Molecular Weight	247.09 g/mol	PubChem[6]
Appearance	White to off-white crystalline powder	NINGBO INNO PHARMCHEM[2]
Melting Point	67°C	ChemBK, ChemicalBook[7][8]
Boiling Point	343.8 ± 15.0 °C	Predicted[7][8]
Density	1.577 ± 0.06 g/cm³	Predicted[7][8]
Storage	Sealed in dry, Room Temperature	ChemicalBook[7]


Part 2: Synthesis Methodologies - Constructing the Core Scaffold

The efficient synthesis of **1-Bromodibenzofuran** is critical for its commercial availability and research utility. Several routes have been developed, often focusing on yield optimization and the avoidance of expensive catalysts. Below, we detail a common and illustrative synthetic pathway.

Synthesis via Intramolecular Cyclization

A robust method involves the intramolecular cyclization of a substituted biphenyl precursor. This approach builds the central furan ring to form the dibenzofuran core.

Diagram 1: Synthesis of **1-Bromodibenzofuran** via Intramolecular Cyclization

[Click to download full resolution via product page](#)

Caption: Reaction pathway for **1-Bromodibenzofuran** synthesis.

Detailed Experimental Protocol: Synthesis from 6-bromo-2-fluorobiphenyl-2-ol

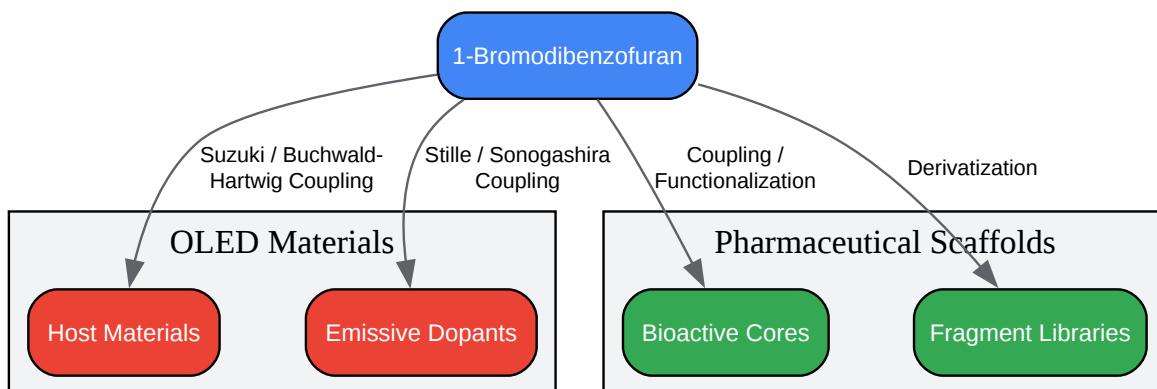
This protocol is adapted from a method described by chemical suppliers and represents a common laboratory-scale synthesis.^[7] It is a self-validating system; successful formation of the product is confirmed by chromatographic purification and subsequent analytical characterization (e.g., NMR, melting point).

Materials:

- 6-bromo-2-fluorobiphenyl-2-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethanol
- Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
- Chromatography supplies (e.g., silica gel)

Procedure:


- Reactor Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 6-bromo-2-fluorobiphenyl-2-ol (e.g., 111 g, 416 mmol) in anhydrous DMF (2 L).[\[7\]](#)
 - Causality: The use of anhydrous solvent and an inert atmosphere (nitrogen) is critical because sodium hydride reacts violently with water.
- Cooling: Cool the solution to 5°C using an ice bath.
 - Causality: The deprotonation reaction is exothermic. Cooling controls the reaction rate and prevents potential side reactions.
- Base Addition: Carefully add the 60% sodium hydride suspension (e.g., 20 g, 449 mmol) in small portions.
 - Causality: Portion-wise addition is a crucial safety measure to manage the vigorous hydrogen gas evolution that occurs as the alcohol is deprotonated.
- Initial Stirring: Stir the mixture for 20 minutes at 5°C after the final addition of NaH is complete.
 - Causality: This ensures the deprotonation reaction goes to completion before the cyclization step.
- Cyclization: Remove the ice bath and heat the reaction mixture to 100°C for 45 minutes.[\[7\]](#)
 - Causality: This thermal energy overcomes the activation barrier for the intramolecular S_nAr reaction, leading to the formation of the dibenzofuran ring.

- Quenching: After cooling the mixture to room temperature, slowly add ethanol to quench any unreacted sodium hydride.
 - Causality: Ethanol is a proton source that safely neutralizes the reactive NaH. The addition must be slow to control the exothermic reaction.
- Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel to yield pure **1-Bromodibenzofuran**.^[7]
 - Causality: Chromatography separates the desired product from starting materials, solvent residue, and any byproducts, ensuring high purity (>99%) required for subsequent applications.^[1]

Part 3: Core Applications and Field Insights

The utility of **1-Bromodibenzofuran** stems directly from its chemical architecture. The rigid dibenzofuran core provides thermal stability and desirable electronic properties, while the C-Br bond is a versatile reactive site for building more complex molecules.

Diagram 2: **1-Bromodibenzofuran** as a Synthetic Hub

[Click to download full resolution via product page](#)

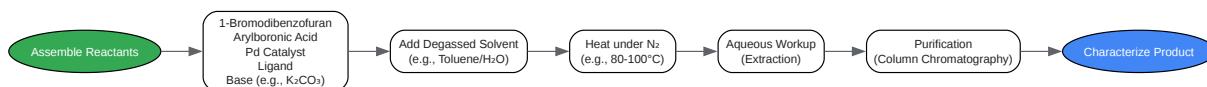
Caption: Role of **1-Bromodibenzofuran** in synthesis.

Application in Materials Science: OLED Intermediates

The primary industrial application of **1-Bromodibenzofuran** is as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[\[1\]](#)[\[7\]](#)

- Rationale: The dibenzofuran core possesses a high triplet energy and good thermal stability, which are critical properties for host materials in phosphorescent OLED (PHOLED) devices. These properties help to efficiently transfer energy to the emissive dopant and prevent thermal degradation during device operation. The bromine atom allows for the facile attachment of other aromatic groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This "molecular engineering" enables the fine-tuning of the final molecule's electronic properties, such as its charge transport characteristics and energy levels, to optimize device efficiency, color purity, and operational lifetime.[\[1\]](#)

Application in Drug Discovery and Development


While its use in OLEDs is more established, **1-Bromodibenzofuran** is also a valuable starting material in medicinal chemistry.[\[2\]](#)[\[8\]](#) The broader class of benzofuran derivatives is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- Rationale: The dibenzofuran structure can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets like enzymes or receptors. The bromine atom on **1-Bromodibenzofuran** provides a reliable anchor point for synthetic elaboration. Medicinal chemists can use it to introduce a variety of substituents to build a library of compounds for screening.[\[5\]](#) This process, known as fragment-based drug discovery or lead optimization, is a cornerstone of modern pharmaceutical research.

Part 4: Downstream Experimental Protocol - Suzuki Cross-Coupling

A common and powerful application of **1-Bromodibenzofuran** is its use in Suzuki cross-coupling reactions to form a C-C bond. This protocol outlines a general procedure for coupling **1-Bromodibenzofuran** with an arylboronic acid.

Diagram 3: Experimental Workflow for Suzuki Coupling

[Click to download full resolution via product page](#)

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Objective: To synthesize a 1-aryldibenzofuran derivative.

Materials:

- **1-Bromodibenzofuran**
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

- Inert Atmosphere Setup: To a flame-dried Schlenk flask, add **1-Bromodibenzofuran**, the arylboronic acid, the palladium catalyst, and the base.
 - Causality: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air, which would deactivate it.
- Solvent Addition: Add the degassed solvent system via cannula or syringe.
 - Causality: Degassing the solvent (by sparging with N₂ or through freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst from deactivation. The

presence of water is often necessary for the transmetalation step in the catalytic cycle.

- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
 - Causality: Heating provides the energy required for the various steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
 - Causality: The aqueous workup removes the inorganic base and salts, providing a crude organic mixture.
- Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the residue by flash column chromatography to isolate the desired 1-aryldibenzofuran product.
 - Causality: Chromatography is essential for removing residual starting materials, the catalyst, and any side products (such as homocoupled products), yielding a pure compound for analysis and further use.

Part 5: Safety and Handling

Proper handling of **1-Bromodibenzofuran** is essential for laboratory safety.

- Hazards: According to the Globally Harmonized System (GHS), **1-Bromodibenzofuran** is classified as causing skin irritation (H315) and serious eye irritation (H319).[6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10][11]
- Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, rinse skin or eyes thoroughly with water.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Bromodibenzofuran is more than just a catalog chemical; it is a strategic enabler for innovation in both materials science and drug discovery. Its robust and tunable dibenzofuran core, combined with the synthetic versatility offered by the bromo substituent, provides chemists with a powerful platform for constructing complex, high-performance molecules. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, is paramount for any researcher looking to leverage this key building block to its full potential. As the demand for advanced OLEDs and novel therapeutics continues to grow, the importance of foundational intermediates like **1-Bromodibenzofuran** is set to increase, paving the way for future technological and medical breakthroughs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromodibenzofuran | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021804#1-bromodibenzofuran-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b3021804#1-bromodibenzofuran-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com